
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Descripción general
Descripción
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol, commonly known as 2-hydroxyethyl-1-benzopyran-4-ol (HEBP), is a naturally occurring phenolic compound found in various plants, including the bark of the Mediterranean bay tree (Laurus nobilis). It has a range of potential applications in the medical, food, and cosmetic industries due to its unique characteristics.
Mecanismo De Acción
The exact mechanism of action of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol is not yet fully understood. However, it is believed to act by scavenging free radicals, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells. It is also believed to have an inhibitory effect on the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol has been found to have a range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, as well as an inhibitory effect on the growth of several types of bacteria and fungi. In addition, it has been found to have a protective effect on the liver and kidneys, and to reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol in laboratory experiments has a number of advantages and limitations. On the positive side, the synthesis of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol is relatively simple and efficient, and it has a range of potential applications in the medical, food, and cosmetic industries. On the other hand, there is still a lack of understanding of the exact mechanism of action of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol, and further research is needed to fully elucidate its effects.
Direcciones Futuras
The potential applications of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol are vast and further research is needed to fully explore its potential. Some possible future directions include:
• Investigating the mechanism of action of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol in greater detail to better understand its effects.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as a natural preservative in food, cosmetics, and pharmaceuticals.
• Developing new methods of synthesizing 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol to increase its efficiency and yield.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as an antioxidant, anti-inflammatory, and anti-cancer agent.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as an inhibitor of bacterial and fungal growth.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as a protective agent for the liver and kidneys.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as a cholesterol and triglyceride-lowering agent.
Aplicaciones Científicas De Investigación
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol has been studied extensively in scientific research due to its potential applications in the medical, food, and cosmetic industries. It has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have an inhibitory effect on the growth of several types of bacteria and fungi, making it a potential candidate for use as a natural preservative.
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-2,3-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-5-11(13)6-8-14-10-4-2-1-3-9(10)11/h1-4,12-13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZLGXYMCXTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




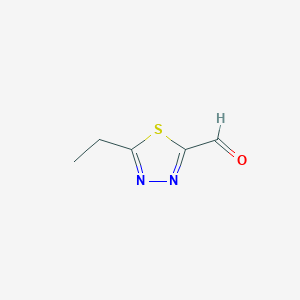

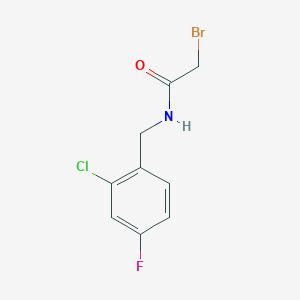
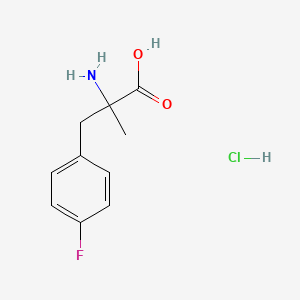
![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
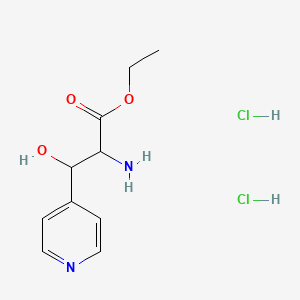
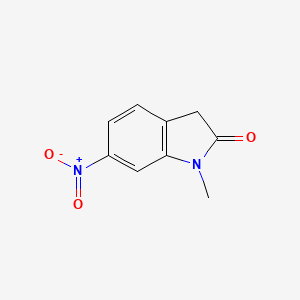


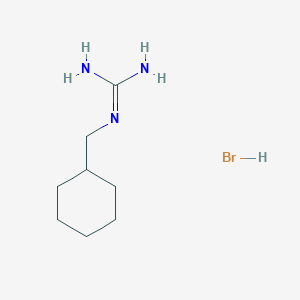
![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)
![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)